N-Methyldiethanolamine
Overview
Description
N-Methyldiethanolamine: is an organic compound with the chemical formula C₅H₁₃NO₂ . It is a colorless liquid with an ammonia-like odor and is miscible with water, ethanol, and benzene . This compound is widely used in various industrial applications, including as a sweetening agent in chemical processes, oil refineries, syngas production, and natural gas treatment .
Mechanism of Action
Target of Action
N-Methyldiethanolamine (MDEA) is a tertiary amine . It is primarily used as a sweetening agent in chemical, oil refinery, syngas production, and natural gas . It is also used in boronate ester formation and nucleophilic substitutions .
Mode of Action
MDEA’s defining characteristic when compared to other amines is its ability to preferentially remove H2S (and strip CO2) from sour gas streams . This is due to its relatively low reactivity towards CO2, but it has an equilibrium loading capacity approaching 1 mole CO2 per mole amine .
Biochemical Pathways
The biochemical pathways of MDEA are yet to be established . It has been detected in milk samples and characterized as n-alkyl diethanolamines, n-2-alkoxyethyl diethanolamines, and n-alkyl ethanolamines .
Result of Action
MDEA’s action results in the removal of H2S and CO2 from sour gas streams . This is particularly useful in industries such as chemical, oil refinery, syngas production, and natural gas .
Action Environment
MDEA is resistant to thermal and chemical degradation and is largely immiscible with hydrocarbons . This makes it a robust compound in various environmental conditions. It is also used in cement-based materials to sequestrate CO2 from the environment .
Biochemical Analysis
Biochemical Properties
N-Methyldiethanolamine plays a significant role in biochemical reactions. It is utilized in boronate ester formation and nucleophilic substitutions
Cellular Effects
It is known that it is less reactive towards CO2 but has an equilibrium loading capacity approaching 1 mole CO2 per mole amine . This property allows it to be used in gas treating processes .
Temporal Effects in Laboratory Settings
In industrial settings that utilize this compound, oxidative degradation is most likely to shift to the cross exchanger where temperatures are greater than 70 °C . Higher temperatures and higher CO2 loading accelerate the rate of degradation, resulting in an increase of alkalinity loss as well as total formate production .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is produced by ethoxylation of methylamine using ethylene oxide . Another route involves hydroxymethylation of diethanolamine followed by hydrogenolysis
Transport and Distribution
It is known to be miscible with water, ethanol, and benzene , suggesting it could be distributed in various cellular compartments. Detailed studies on its interaction with transporters or binding proteins, and its effects on localization or accumulation, are lacking.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methyldiethanolamine is typically synthesized through the ethoxylation of methylamine using ethylene oxide . The reaction can be represented as follows:
CH3NH2+2C2H4O→CH3N(C2H4OH)2
Industrial Production Methods: In industrial settings, the production involves reacting ethylene oxide with methylamine at temperatures ranging from 100°C to 170°C and pressures from 0.588 MPa to 9.8066 MPa . The resulting product is then distilled and rectified to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: N-Methyldiethanolamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions.
Substitution: It participates in nucleophilic substitution reactions, forming quaternary amine salts, soaps, and esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Typical reagents include alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Quaternary amine salts, soaps, and esters.
Scientific Research Applications
N-Methyldiethanolamine has diverse applications in scientific research, including:
Comparison with Similar Compounds
Monoethanolamine (MEA): A primary amine used for amine gas treating.
Diethanolamine (DEA): A secondary amine also used for amine gas treating.
Uniqueness: N-Methyldiethanolamine’s defining characteristic compared to these other amines is its ability to preferentially remove hydrogen sulfide and strip carbon dioxide from sour gas streams . It also has a low vapor pressure, making it resistant to thermal and chemical degradation . Additionally, it has a relatively low heat of reaction with hydrogen sulfide and carbon dioxide, resulting in lower operating costs .
Properties
IUPAC Name |
2-[2-hydroxyethyl(methyl)amino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2/c1-6(2-4-7)3-5-8/h7-8H,2-5H2,1H3 | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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InChI Key |
CRVGTESFCCXCTH-UHFFFAOYSA-N | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CCO | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2, Array | |
Record name | METHYLDIETHANOLAMINE | |
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Record name | N-METHYL DIETHANOLAMINE | |
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DSSTOX Substance ID |
DTXSID8025591 | |
Record name | N-Methyldiethanolamine | |
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Molecular Weight |
119.16 g/mol | |
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Physical Description |
Methyldiethanolamine is a colorless liquid. (USCG, 1999), Liquid, Colorless liquid; [ICSC] Clear light yellow liquid; [Sigma-Aldrich MSDS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | METHYLDIETHANOLAMINE | |
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Boiling Point |
477 °F at 760 mmHg (NTP, 1992), 245 °C, 247 °C | |
Record name | METHYLDIETHANOLAMINE | |
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Flash Point |
260 °F (NTP, 1992), 127 °C (261 °F) - closed cup, 260 °F (127 °C) (Open Cup), 136 °C c.c. | |
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Solubility |
Very soluble (NTP, 1992), In water, 1.0X10+6 mg/L, temp not specified (miscible), Miscible with water, Very soluble in water, Miscible with benzene, Solubility in water, g/100ml at 25 °C: 100 | |
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Density |
1.0377 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.043 g/cu cm at 25 °C, Bulk density: 8.7 lb/gal, vapor pressure less than 0.01 mm Hg at 20 °C, Relative density (water = 1): 1.04 | |
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Vapor Density |
Relative vapor density (air = 1): 4.12 | |
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Vapor Pressure |
less than 0.01 mmHg at 68 °F (NTP, 1992), 0.0002 [mmHg], 2.0X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.03 | |
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Color/Form |
Colorless liquid, Liquid | |
CAS No. |
105-59-9 | |
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Melting Point |
-6 °F (NTP, 1992), -21 °C | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6804 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | N-METHYL DIETHANOLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1600 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.